molecular formula C13H17BrO3 B1335563 3-Bromo-4-(hexyloxy)benzoic acid CAS No. 158873-84-8

3-Bromo-4-(hexyloxy)benzoic acid

Cat. No. B1335563
M. Wt: 301.18 g/mol
InChI Key: FUAWNQNJBPJZDK-UHFFFAOYSA-N
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Description

3-Bromo-4-(hexyloxy)benzoic acid is a compound that belongs to the family of bromo-benzoic acid derivatives. These compounds are characterized by the presence of a bromine atom and an alkoxy group attached to a benzoic acid core. The structure of such compounds is crucial for their reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of bromo-benzoic acid derivatives can be achieved through various methods. For instance, the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester is reported to proceed via bromination, oxidation, and esterification steps starting from vanillin . Similarly, 4-octanoxy benzoic acid was synthesized using 1-bromooctane and methyl o-hydroxybenzoate . Although these methods do not directly describe the synthesis of 3-Bromo-4-(hexyloxy)benzoic acid, they provide insight into the possible synthetic routes that could be adapted for its preparation, such as bromination of a suitably protected hexyloxy-benzoic acid precursor.

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds have been studied using experimental techniques like Fourier transform infrared spectroscopy (FT-IR) and theoretical methods such as density functional theory (DFT) . These studies help in understanding the molecular geometry, electronic structure, and various intra- and intermolecular interactions that can influence the properties of the compound.

Chemical Reactions Analysis

The reactivity of bromo-benzoic acid derivatives can be influenced by the presence of substituents on the aromatic ring. For example, the study of 4-bromo-3-(methoxymethoxy) benzoic acid revealed various molecular parameters that predict the compound's reactivity, such as ionization energy, hardness, and electrophilicity . These descriptors are valuable for understanding how 3-Bromo-4-(hexyloxy)benzoic acid might behave in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-benzoic acid derivatives are determined by their molecular structure. The crystal structures of related compounds have been compared, showing that hydrogen bonding and other non-covalent interactions play a significant role in the solid-state architecture . Additionally, the non-linear optical properties of these compounds have been investigated, which could be relevant for the application of 3-Bromo-4-(hexyloxy)benzoic acid in materials science .

Scientific Research Applications

Chemical Reactivity and Molecular Analysis

The study of similar compounds like 4-bromo-3-(methoxymethoxy) benzoic acid provides insights into the molecular parameters and reactivity descriptors of 3-Bromo-4-(hexyloxy)benzoic acid. These include ionization energy, hardness, electrophilicity, and Fukui function, which predict the chemical reactivity. Solvation significantly alters these reactivity parameters (Yadav et al., 2022).

Crystal Structure Comparison

Comparative studies of crystal structures of bromo–hydroxy–benzoic acid derivatives, like methyl 4-bromo-2-(methoxymethoxy)benzoate, help understand the structural aspects of 3-Bromo-4-(hexyloxy)benzoic acid. This includes insights into hydrogen bonds and π–π interactions in the crystal structures (Suchetan et al., 2016).

Synthesis and Characterization

Studies on the synthesis of related compounds like 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester provide valuable information on the synthesis methods and characterization techniques, which could be applicable for 3-Bromo-4-(hexyloxy)benzoic acid (Zha, 2011).

Non-linear Optical Properties

The estimation of parameters like dipole moment, polarizability, and hyperpolarizability in related compounds assists in understanding the non-linear optical properties of 3-Bromo-4-(hexyloxy)benzoic acid, which are critical in various scientific applications (Yadav et al., 2022).

Halogen Bonding in Crystal Structures

Research on the influence of methoxy-substituents on the strength of halogen bonds in bromobenzoic acid highlights the importance of halogen bonding interactions in determining the molecular and crystal structure of halogenated benzoic acids, which is relevant to 3-Bromo-4-(hexyloxy)benzoic acid (Raffo et al., 2016).

properties

IUPAC Name

3-bromo-4-hexoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c1-2-3-4-5-8-17-12-7-6-10(13(15)16)9-11(12)14/h6-7,9H,2-5,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAWNQNJBPJZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406530
Record name 3-BROMO-4-(HEXYLOXY)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(hexyloxy)benzoic acid

CAS RN

158873-84-8
Record name 3-BROMO-4-(HEXYLOXY)BENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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